molecular formula C13H16FNO2 B11810841 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde

3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B11810841
M. Wt: 237.27 g/mol
InChI Key: XMMJECDFDADDTC-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C13H16FNO2 It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the ethoxy group play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom, pyrrolidine ring, and ethoxy group provides distinct properties that differentiate it from similar compounds .

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

3-fluoro-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C13H16FNO2/c14-12-5-3-4-11(10-16)13(12)17-9-8-15-6-1-2-7-15/h3-5,10H,1-2,6-9H2

InChI Key

XMMJECDFDADDTC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=CC=C2F)C=O

Origin of Product

United States

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